[4-Chloro-2-(chloromethyl)phenoxy]acetic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of [4-Chloro-2-(chloromethyl)phenoxy]acetic acid is represented by the linear formula: C9H8Cl2O3 . The InChI Code for this compound is 1S/C9H8Cl2O3/c10-4-6-3-7(11)1-2-8(6)14-5-9(12)13/h1-3H,4-5H2,(H,12,13) .Physical And Chemical Properties Analysis
The physical form of [4-Chloro-2-(chloromethyl)phenoxy]acetic acid is solid . It has a molecular weight of 235.07 . The storage temperature is room temperature .Scientific Research Applications
Herbicide Analysis and Detection
- A study by Nuhu et al. (2012) developed a sensitive and accurate method for determining phenoxy herbicides, including derivatives of [4-Chloro-2-(chloromethyl)phenoxy]acetic acid, in water samples. This method uses phase transfer catalyst-assisted microextraction with simultaneous derivatization, improving the resolution and sensitivity of detecting these herbicides in various water sources (Nuhu et al., 2012).
Herbicide Resistance in Agriculture
- Jugulam et al. (2014) investigated the introgression of phenoxy herbicide resistance from wild radish to cultivated radish, highlighting the potential development of herbicide-tolerant cultivars. This research underscores the implications of herbicide resistance in agriculture, particularly for phenoxy herbicides like [4-Chloro-2-(chloromethyl)phenoxy]acetic acid (Jugulam et al., 2014).
Environmental Impact and Removal
- Aksu and Kabasakal (2004) focused on the adsorption and removal of phenoxy acid herbicides, including [4-Chloro-2-(chloromethyl)phenoxy]acetic acid, from aqueous solutions using granular activated carbon. This study is crucial for understanding the environmental impact and effective removal methods for such herbicides (Aksu & Kabasakal, 2004).
Chemical Synthesis and Characterization
- Radu et al. (2002) described the synthesis and characterization of new 4-(phenylazo)phenoxy acetic acids, potentially related to [4-Chloro-2-(chloromethyl)phenoxy]acetic acid. This research contributes to the broader understanding of the synthesis processes and characterization of similar chemical compounds (Radu et al., 2002).
Ultrasonic Decomposition
- Fujita et al. (2003) explored the ultrasonic decomposition of [4-Chloro-2-(chloromethyl)phenoxy]acetic acid in an aqueous solution. This study provides insights into the degradation mechanisms and potential environmental impacts of such herbicides (Fujita et al., 2003).
Advanced Analysis Techniques
- Omidi et al. (2014) developed a method for the trace determination of [4-Chloro-2-(chloromethyl)phenoxy]acetic acid in complex matrices using molecular imprinted polymer nanoparticles. This technique is vital for sensitive and selective detection of this herbicide in environmental and biological samples (Omidi et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-[4-chloro-2-(chloromethyl)phenoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c10-4-6-3-7(11)1-2-8(6)14-5-9(12)13/h1-3H,4-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMQCPPILNZOCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCl)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50962745 | |
Record name | [4-Chloro-2-(chloromethyl)phenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50962745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Chloro-2-(chloromethyl)phenoxy]acetic acid | |
CAS RN |
4286-99-1 | |
Record name | NSC65087 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65087 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [4-Chloro-2-(chloromethyl)phenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50962745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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